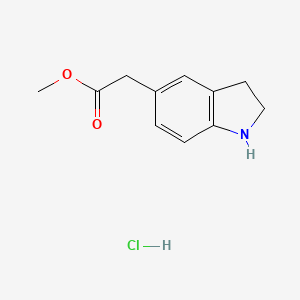

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride

Description

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride (CAS 1263284-16-7) is a synthetic indole derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound features a partially saturated indole core (2,3-dihydro-1H-indole) substituted at position 5 with a methyl acetate group, which is protonated as a hydrochloride salt. This structural motif is common in medicinal chemistry due to the indole scaffold’s versatility in targeting biological receptors and enzymes.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H |

InChI Key |

VNMCNYAGUFVEHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)NCC2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. For example:

-

Reagents/Conditions : LiOH in THF/MeOH/H₂O at room temperature (4 hours) .

-

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate. Acidification yields the free carboxylic acid .

| Reaction Parameter | Details |

|---|---|

| Starting Material | Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate |

| Product | 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid |

| Yield | 89% (isolated as white solid) |

Electrophilic Aromatic Substitution

The indole core participates in electrophilic reactions, such as sulfonation or nitration. The 5-position on the indole ring is particularly reactive due to electron-donating effects of the nitrogen atom.

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Substitution at the 5-position |

| Sulfonation | H₂SO₄/SO₃ | Formation of sulfonic acid derivatives |

Hydrogenation and Reduction

The dihydroindole moiety can undergo further hydrogenation under catalytic conditions:

-

Reagents/Conditions : H₂ gas with palladium on carbon (Pd/C) or ammonium formate in methanol .

-

Product : Saturation of the indole ring to form a tetrahydroindole derivative.

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| Pd/C (5% w/w) | Methanol | 30 min | 96% |

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) can engage in peptide bond formation:

-

Reagents/Condients : EDC·HCl and HOBt in DMF with triethylamine .

-

Example : Reaction with 2,3-dihydro-1H-inden-4-amine to form a benzamide derivative.

| Step | Details |

|---|---|

| Activation | EDC·HCl forms an active ester intermediate |

| Nucleophilic Attack | Amine attacks the activated carbonyl |

| Purification | Silica gel chromatography (100% ethyl acetate eluent) |

Comparative Analysis of Reactivity

The hydrochloride salt influences solubility and reaction kinetics. For example:

-

Solubility : Enhanced in polar solvents (e.g., methanol, DMF) due to ionic character .

-

Reactivity : Protonation of the indole nitrogen may reduce nucleophilicity, necessitating deprotonation for certain reactions .

| Functional Group | Key Reactions |

|---|---|

| Ester | Hydrolysis, transesterification |

| Dihydroindole | Hydrogenation, electrophilic substitution |

| Hydrochloride Salt | Acid-base neutralization |

Stability Under Synthetic Conditions

Scientific Research Applications

Biological Activities

Research has demonstrated that methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride exhibits several promising biological activities:

- Antiviral Properties : The compound has shown potential antiviral effects, particularly against viruses such as influenza A. Its mechanism involves interaction with viral receptors, potentially inhibiting viral replication.

- Anticancer Activity : Studies have indicated that this compound may possess anticancer properties. It has been tested against various human tumor cell lines, including colon and lung carcinoma cells. The cytotoxic effects were evaluated using assays like the MTT assay, which measures cell viability .

- Antimicrobial Effects : Preliminary investigations suggest antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Continuous flow reactors may be employed on an industrial scale to enhance efficiency and consistency in production.

Anticancer Research

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against HT29 (colon carcinoma) and H460M (lung carcinoma) cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

| Cell Line | Type of Cancer | Cytotoxicity Assay | Results |

|---|---|---|---|

| HT29 | Colon | MTT Assay | Significant cytotoxicity observed |

| H460M | Lung | MTT Assay | Significant cytotoxicity observed |

Antiviral Studies

In antiviral research, this compound was tested for its efficacy against influenza A virus. The binding affinity studies revealed that the compound effectively interacts with viral receptors, suggesting a mechanism for inhibiting viral replication.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

5-(Methylsulfonyl)indoline (CAS 387350-92-7)

- Structure : A 2,3-dihydroindole (indoline) with a methylsulfonyl group at position 5.

- Molecular Weight : 197.25 g/mol .

- Key Differences :

- The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing metabolic stability compared to the electron-donating methyl ester in the target compound.

- The absence of a carboxylate or ester group reduces interactions with esterase enzymes.

- Applications : Likely used in drug discovery for its sulfonyl moiety, which is common in kinase inhibitors .

(S)-Ethyl 2-Amino-2-(5-methyl-1H-indol-3-yl)acetate Hydrochloride (CAS 1706432-31-6)

- Structure: An aromatic indole with a 5-methyl group and a chiral ethyl aminoacetate at position 3.

- Molecular Weight: Not explicitly stated but estimated ~264.7 g/mol .

- The aromatic indole core (vs. dihydroindole) may alter π-π stacking interactions in biological targets.

- Applications : Likely explored for neurological targets due to structural similarity to tryptophan derivatives .

WAY-255348 (Progesterone Receptor Modulator)

- Structure : 7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl linked to a pyrrole-carbonitrile.

- Key Differences :

- Applications : Potent progesterone receptor antagonist used in contraception and endometriosis treatment .

Physicochemical and Pharmacokinetic Considerations

Physicochemical Properties

| Compound | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Solubility (HCl Salt) |

|---|---|---|---|---|

| Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate HCl | 2,3-Dihydroindole | 5-Methyl acetate | 227.69 | High (due to HCl salt) |

| 2-(6-Methyl-1H-indol-3-yl)acetic Acid | Aromatic indole | 6-Methyl, 3-Acetic acid | 189.21 | Moderate (free acid) |

| 5-(Methylsulfonyl)indoline | Indoline | 5-Methylsulfonyl | 197.25 | Moderate |

| WAY-255348 | 2-Oxo-dihydroindole | 7-Fluoro, 3,3-Dimethyl | ~400 (estimated) | Low (neutral form) |

Pharmacokinetic Insights

- Target Compound : The hydrochloride salt enhances aqueous solubility, favoring oral bioavailability. The dihydroindole core may reduce first-pass metabolism compared to aromatic indoles .

- WAY-255348 : Fluorination and dimethyl groups improve metabolic stability, enabling in vivo efficacy in rodent models .

- 5-(Methylsulfonyl)indoline : The sulfonyl group may confer resistance to oxidative metabolism, extending half-life .

Biological Activity

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antiviral, anticancer, and antimicrobial properties, making it a subject of extensive research in pharmacology.

Chemical Structure and Properties

The compound features an indole ring structure, which is characterized by a fused benzene and pyrrole ring. This unique configuration contributes to its distinct chemical properties and biological activities. The specific substitution pattern on the indole ring plays a crucial role in modulating its interactions with biological targets.

Antiviral Properties

Research indicates that this compound demonstrates antiviral activity. Its mechanism of action involves the inhibition of viral replication by interacting with specific viral receptors or enzymes. This property positions it as a potential candidate for developing antiviral therapies.

Anticancer Effects

The compound has shown promising results in various cancer models. Studies have reported that it induces apoptosis in cancer cells through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. For instance, compounds structurally similar to this compound have been observed to inhibit growth in breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Antimicrobial Activity

The antimicrobial properties of this compound extend to various bacterial strains. Preliminary studies have demonstrated its effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus), indicating a broad spectrum of antibacterial activity . The minimum inhibitory concentrations (MICs) for these activities have been reported as low as 3.13 μg/ml, showcasing its potential as an antibacterial agent .

The biological effects of this compound are primarily attributed to its ability to bind with specific molecular targets such as receptors and enzymes. This interaction can lead to significant changes in cellular functions, including:

- Inhibition of viral replication : By interfering with viral entry or replication processes.

- Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Cell cycle arrest : Preventing cancer cells from proliferating by halting them at specific phases of the cell cycle.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Indole derivative | Antiviral activity against influenza A |

| Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate | Indole derivative | Significant activity against various viruses |

| Methyl 2-(1H-indol-3-yl)acetate | Indole derivative | Similar biological activities |

| Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate | Indole derivative | Slight variations in activity due to structural differences |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the indole core structure. For instance, a study highlighted that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents . Another investigation into the binding affinity at melatonin receptors revealed that modifications in the indole structure could enhance receptor interaction, further supporting the therapeutic potential of these compounds .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride, and what intermediates are critical?

Methodological Answer: A common approach involves catalytic hydrogenation of nitro-substituted indole precursors (e.g., 5-nitro-1,3-dihydro-2H-indol-2-one), followed by chloroacetylation to form intermediates like 2-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. Subsequent nucleophilic substitution with amines or alcohols under basic conditions (e.g., K₂CO₃) yields the target compound. Key intermediates include the chloroacetamide derivative and substituted tetrahydroisoquinoline analogs, which require strict control of reaction stoichiometry and temperature to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the indole backbone and acetate moiety. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm in ¹H NMR, while the indolic NH proton appears as a broad singlet near δ 8.0–10.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts. Hydrogen bonding networks between the hydrochloride counterion and indole NH are critical for stabilizing the crystal lattice .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Waste Disposal : Segregate aqueous and organic waste containing the compound. Neutralize acidic residues (e.g., HCl byproducts) before disposal, and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney Ni for catalytic hydrogenation efficiency. Monitor reaction progress via TLC or HPLC to identify incomplete reduction of nitro groups, a common bottleneck .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Trial solvent mixtures (e.g., THF/H₂O) to balance reactivity and solubility .

- Purification Strategies : Use column chromatography with gradients of ethyl acetate/hexane to separate byproducts. Recrystallization from ethanol/water mixtures improves purity .

Q. How can contradictions in crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved?

Methodological Answer:

- Data Validation : Cross-validate SHELXL refinement results with PLATON/CHECKCIF to detect outliers in bond angles or displacement parameters. Adjust refinement constraints (e.g., isotropic vs. anisotropic models) for disordered regions .

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K and 298 K) to assess thermal motion effects. High-resolution synchrotron data (λ < 1 Å) improves electron density maps for ambiguous regions .

Q. What computational strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking Studies : Use MOE or AutoDock to model interactions with biological targets (e.g., serotonin receptors). Focus on the indole core’s aromatic stacking and the acetate group’s hydrogen-bonding potential .

- DFT Calculations : Gaussian or ORCA software can optimize geometry and calculate electrostatic potential maps to predict reactivity at the indole C3 position, a common site for electrophilic substitution .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points or NMR shifts.

Resolution Strategy :

- Batch Reproducibility : Verify synthetic protocols (e.g., drying times, solvent grades) across labs. Impurities from incomplete hydrogenation (e.g., residual nitro groups) may alter physical properties .

- Counterion Effects : The hydrochloride salt’s hygroscopicity can affect melting points. Store samples in desiccators and report humidity conditions during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.